molecular formula C15H23N B1389924 2-(2,4,5-Trimethylphenyl)azepane CAS No. 946714-02-9

2-(2,4,5-Trimethylphenyl)azepane

Cat. No.: B1389924
CAS No.: 946714-02-9
M. Wt: 217.35 g/mol
InChI Key: DBDSQXSUGPUJAS-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)azepane is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a seven-membered azepane ring substituted with a 2,4,5-trimethylphenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethylphenyl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethylbenzyl chloride with hexamethyleneimine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,5-Trimethylphenyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In biological systems, it may modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered nitrogen-containing ring without any substituents.

    Oxepane: A seven-membered ring containing an oxygen atom.

    Silepane: A seven-membered ring containing a silicon atom.

    Phosphepane: A seven-membered ring containing a phosphorus atom.

    Thiepane: A seven-membered ring containing a sulfur atom.

Uniqueness

2-(2,4,5-Trimethylphenyl)azepane is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-11-9-13(3)14(10-12(11)2)15-7-5-4-6-8-16-15/h9-10,15-16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSQXSUGPUJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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